molecular formula C12H18O B6197183 1,2-dimethyl-3-(propoxymethyl)benzene CAS No. 13651-41-7

1,2-dimethyl-3-(propoxymethyl)benzene

Cat. No.: B6197183
CAS No.: 13651-41-7
M. Wt: 178.3
InChI Key:
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Description

1,2-dimethyl-3-(propoxymethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two methyl groups and a propoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-dimethyl-3-(propoxymethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with propoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-3-(propoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring, leading to the formation of nitro and sulfonic acid derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, typically under controlled temperature and concentration.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitrobenzene, sulfonic acid derivatives.

Scientific Research Applications

1,2-dimethyl-3-(propoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3-(propoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound’s aromatic ring allows it to participate in π-π interactions with other aromatic systems, while the propoxymethyl group can engage in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s reactivity and binding affinity with different targets.

Comparison with Similar Compounds

Similar Compounds

    1,2-dimethylbenzene (o-xylene): Similar structure but lacks the propoxymethyl group.

    1,3-dimethylbenzene (m-xylene): Similar structure with methyl groups at different positions.

    1,4-dimethylbenzene (p-xylene): Similar structure with methyl groups at para positions.

Uniqueness

1,2-dimethyl-3-(propoxymethyl)benzene is unique due to the presence of the propoxymethyl group, which imparts distinct chemical and physical properties compared to other dimethylbenzene isomers

Properties

CAS No.

13651-41-7

Molecular Formula

C12H18O

Molecular Weight

178.3

Purity

95

Origin of Product

United States

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